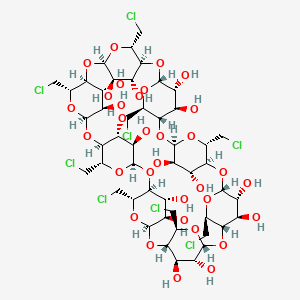
6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-6-deoxy-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, replacing the hydroxyl group. This modification imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with chlorinating agents. One common method is the use of phosphorus pentachloride (PCl5) in dimethylformamide (DMF) as a solvent. The reaction is carried out at low temperatures (0-5°C) to control the reactivity and ensure selective chlorination at the sixth position .
Another method involves the use of triphosgene or oxalyl chloride in the presence of DMF. This reaction also targets the sixth position of the glucose units, resulting in the formation of 6-chloro-6-deoxy-gamma-cyclodextrin .
Industrial Production Methods
Industrial production of 6-chloro-6-deoxy-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chlorine substituents.
Complexation Reactions: The cyclodextrin cavity can form inclusion complexes with various guest molecules, altering their chemical properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace chlorine atoms with azide or thiol groups, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-6-deoxy-gamma-cyclodextrin or 6-thio-6-deoxy-gamma-cyclodextrin can be formed.
Inclusion Complexes: The formation of inclusion complexes with guest molecules can result in modified physical and chemical properties of the guest.
Aplicaciones Científicas De Investigación
6-Chloro-6-deoxy-gamma-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclodextrin derivatives.
Biology: The compound is used to study the interactions between cyclodextrins and biological molecules.
Medicine: In pharmaceutical research, 6-chloro-6-deoxy-gamma-cyclodextrin is used to improve the delivery and bioavailability of drugs.
Mecanismo De Acción
The primary mechanism of action of 6-chloro-6-deoxy-gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules .
The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. For example, in pharmaceutical applications, the encapsulation of a drug molecule can protect it from enzymatic degradation and improve its absorption in the body .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-6-deoxy-gamma-cyclodextrin: Similar to 6-chloro-6-deoxy-gamma-cyclodextrin but with bromine atoms instead of chlorine.
6-Iodo-6-deoxy-gamma-cyclodextrin: Contains iodine atoms instead of chlorine.
6-Azido-6-deoxy-gamma-cyclodextrin: Contains azide groups instead of chlorine.
Uniqueness
6-Chloro-6-deoxy-gamma-cyclodextrin is unique due to its balance of reactivity and stability. The chlorine atoms provide a good balance between reactivity for further functionalization and stability for practical applications. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it valuable in various fields .
Propiedades
Fórmula molecular |
C48H72Cl8O32 |
|---|---|
Peso molecular |
1444.7 g/mol |
Nombre IUPAC |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clave InChI |
MTXQTQXMTUTSMG-HSEONFRVSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


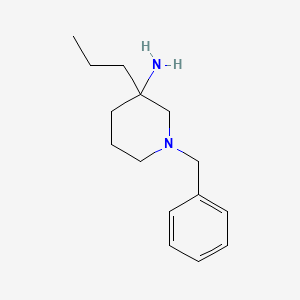

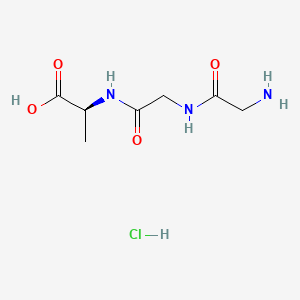
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
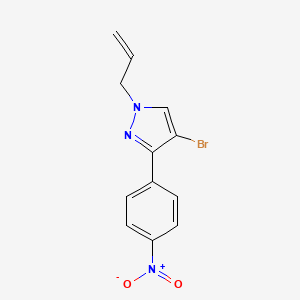


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
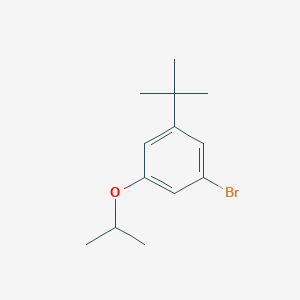

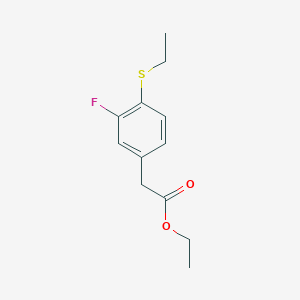
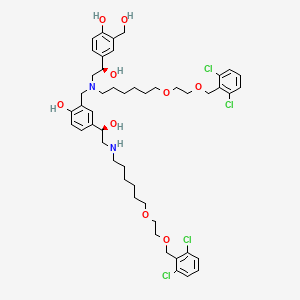
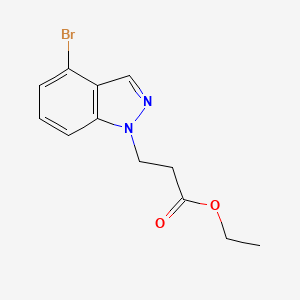
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
